molecular formula C10H7BrN2O B2906241 1-(4-Bromophenyl)imidazole-4-carbaldehyde CAS No. 1782614-74-7

1-(4-Bromophenyl)imidazole-4-carbaldehyde

Cat. No.: B2906241
CAS No.: 1782614-74-7
M. Wt: 251.083
InChI Key: JZBMHXLPHPEGQI-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)imidazole-4-carbaldehyde is an aromatic heterocyclic compound featuring an imidazole ring substituted at position 1 with a 4-bromophenyl group and at position 4 with an aldehyde functional group. The molecular formula is C₁₀H₇BrN₂O, with a calculated molecular weight of 267.08 g/mol. The bromine atom on the phenyl ring introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the aldehyde group offers a site for further derivatization (e.g., condensation reactions to form Schiff bases). Structural characterization of such compounds often employs crystallographic tools like SHELX and visualization software like ORTEP .

Properties

IUPAC Name

1-(4-bromophenyl)imidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-1-3-10(4-2-8)13-5-9(6-14)12-7-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBMHXLPHPEGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=C2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)imidazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions typically include mild temperatures and the use of functional group-compatible reagents . Another method involves the use of palladium-catalyzed cross-coupling reactions to introduce the bromophenyl group onto the imidazole ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)imidazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products:

    Oxidation: 1-(4-Bromophenyl)imidazole-4-carboxylic acid.

    Reduction: 1-(4-Bromophenyl)imidazole-4-methanol.

    Substitution: 1-(4-Azidophenyl)imidazole-4-carbaldehyde.

Scientific Research Applications

1-(4-Bromophenyl)imidazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)imidazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to certain targets, while the aldehyde group can participate in covalent bonding with nucleophilic residues in proteins.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs differ in substituent positions and functional groups, leading to distinct physicochemical properties:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-(4-Bromophenyl)imidazole-4-carbaldehyde 4-Bromophenyl (C₁ position), aldehyde (C₄) C₁₀H₇BrN₂O 267.08 Aldehyde enables Schiff base synthesis
1-Phenyl-1H-imidazole-4-carboxylic acid Phenyl (C₁), carboxylic acid (C₄) C₁₀H₈N₂O₂ 188.18 Acidic; participates in salt formation
2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid Bromine (imidazole C₂), methyl (C₁), carboxylic acid (C₄) C₅H₅BrN₂O₂ 205.01 Bromine on imidazole enhances electrophilicity
1-Benzyl-4-bromoimidazole Benzyl (C₁), bromine (imidazole C₄) C₁₀H₉BrN₂ 237.10 Bromine at C4 affects nucleophilic substitution

Key Observations :

  • Electron Effects : Bromine on the phenyl ring (electron-withdrawing) versus the imidazole ring alters electronic distribution, impacting reactivity in cross-coupling reactions .
  • Functional Groups : Aldehydes (reactive toward nucleophiles) contrast with carboxylic acids (acid-base reactivity) .

Hydrogen Bonding and Crystallographic Behavior

Hydrogen bonding patterns, critical for crystal packing, vary significantly:

  • The aldehyde group in this compound can act as a hydrogen bond acceptor, while imidazole N–H groups serve as donors. This contrasts with carboxylic acid-containing analogs (e.g., 1-Phenyl-1H-imidazole-4-carboxylic acid), which form stronger O–H∙∙∙N/O hydrogen bonds .
  • Graph set analysis (e.g., Etter’s rules) would reveal differences in supramolecular architectures due to substituent effects .

Biological Activity

1-(4-Bromophenyl)imidazole-4-carbaldehyde is a chemical compound belonging to the imidazole class, characterized by its unique structure featuring a bromophenyl group at the 1-position and a carbaldehyde group at the 4-position. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

Structure

The molecular formula of this compound is C9_9H7_7BrN2_2, with a molecular weight of approximately 225.07 g/mol. The compound's structure allows it to engage in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Common methods include:

  • Cyclization of Amido-Nitriles : Utilizing nickel catalysts under mild conditions.
  • Oxidative Reactions : Converting the aldehyde group to a carboxylic acid using oxidizing agents like potassium permanganate.

Table 1: Comparison of Synthetic Methods

MethodYield (%)Conditions
Cyclization of Amido-Nitriles70-85Mild temperature, nickel catalyst
OxidationVariablePotassium permanganate

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. In studies conducted using the disk diffusion method, the compound showed effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

In a study published in Global Journal of Science Frontier Research, compounds structurally related to this compound were tested for their antibacterial activity. The results indicated that derivatives of imidazole exhibited inhibition zones ranging from 27 mm to 32 mm against resistant bacterial strains at concentrations as low as 8 µg/disc .

Anticancer Properties

The compound has also been evaluated for its cytotoxic effects against human cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). Using the MTT assay, it was found that several derivatives displayed IC50_{50} values indicative of potent anticancer activity.

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50_{50} (µM)Reference
HepG215.5
HT-2920.0
MCF-718.3

The mechanism underlying the biological activity of this compound is believed to involve its interaction with specific molecular targets within microbial cells and cancerous tissues. The imidazole ring can modulate enzyme activity, while the bromophenyl group enhances binding affinity to target proteins.

Comparison with Related Compounds

When compared to similar imidazole derivatives such as 1-phenylimidazole-4-carbaldehyde and 1-(4-chlorophenyl)imidazole-4-carbaldehyde, the presence of the bromine atom in this compound significantly influences its reactivity and biological potency. The bromine substituent enhances halogen bonding capabilities, which may contribute to its increased stability and efficacy in applications .

Q & A

What are the optimal synthetic routes and reaction conditions for preparing 1-(4-Bromophenyl)imidazole-4-carbaldehyde?

The synthesis typically involves Debus-Radziszewski imidazole synthesis , where glyoxal, ammonia, and 4-bromobenzaldehyde undergo condensation to form the imidazole core . Key steps include:

  • Aldehyde activation : Use of 4-bromobenzaldehyde as the aldehyde component.
  • Solvent and catalyst optimization : Ethanol or water as solvents, with Raney nickel or palladium catalysts to avoid side reactions (e.g., hydrodechlorination) .
  • Temperature control : Maintaining 45°C during cyclization to achieve >85% yield .
    Advanced protocols may employ microwave-assisted synthesis to reduce reaction time.

Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and detect impurities (e.g., residual solvents) .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and detects halogen isotopic patterns (e.g., bromine’s 1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., using SHELXL for refinement) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity during synthesis .

How does the bromophenyl group influence reactivity in nucleophilic substitution and cross-coupling reactions?

The para-bromo substituent acts as an electron-withdrawing group, enhancing:

  • Nucleophilic aromatic substitution : Bromine can be replaced by amines or thiols under Pd catalysis .
  • Suzuki-Miyaura coupling : Bromine facilitates cross-coupling with boronic acids to introduce aryl/heteroaryl groups .
    Key considerations :
  • Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts in THF/water mixtures.
  • Monitor for protodebromination side reactions under basic conditions .

What factors govern regioselectivity in cycloaddition reactions involving this compound?

Regioselectivity in [3+2] cycloadditions is influenced by:

  • Electronic effects : The electron-deficient imidazole ring favors nucleophilic attack at the aldehyde-bearing carbon.
  • Steric hindrance : The bulky 4-bromophenyl group directs incoming reagents to less hindered positions.
  • Theoretical modeling : Molecular Electron Density Theory (MEDT) predicts preferred reaction pathways, though experimental outcomes may diverge (e.g., unexpected pyrazole formation via CHCl₃ elimination) .

How can researchers resolve contradictions between theoretical predictions and experimental results in reaction mechanisms?

  • Case study : MEDT calculations predicted Δ²-pyrazoline formation in cycloadditions, but experiments yielded 1-(4-bromophenyl)-3-aryl-5-nitropyrazole due to post-cyclization elimination .
    Resolution strategies :
  • Kinetic vs. thermodynamic control : Analyze reaction timelines to identify intermediates.
  • In situ spectroscopy : Use FT-IR or Raman to track transient species.
  • Computational adjustments : Incorporate solvent effects and entropy in density functional theory (DFT) models.

What methodologies are used to study interactions between this compound and biological targets (e.g., enzymes)?

  • Molecular docking : Predict binding modes with targets like xanthine oxidase using AutoDock Vina .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (e.g., KD values) in real time .
  • Enzyme inhibition assays : Measure IC50 values in vitro using spectrophotometric methods (e.g., inhibition of uric acid production) .
    Data validation : Cross-reference with crystallographic data (e.g., PDB entries) to confirm binding sites .

How do solvent polarity and temperature affect the stability of intermediates during synthesis?

  • Polar aprotic solvents (DMF, DMSO) : Stabilize charged intermediates but may promote hydrolysis of the aldehyde group.
  • Low temperatures (0–10°C) : Suppress side reactions (e.g., imidazole ring oxidation) but slow cyclization.
  • Case study : Ethanol at 45°C optimized imidazole ring closure, while water increased byproduct formation .

What strategies mitigate challenges in crystallizing this compound for structural analysis?

  • Solvent screening : Use mixed solvents (e.g., ethanol/dichloromethane) to improve crystal growth.
  • Seeding : Introduce pre-formed microcrystals to induce nucleation.
  • Cryocrystallography : Flash-cool crystals to 100 K to reduce disorder .
    Common issues :
  • Twinned crystals : Resolve using SHELXL’s TWIN command .
  • Weak diffraction : Optimize crystal size (0.2–0.5 mm) and use synchrotron radiation.

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